molecular formula C4H8N4O B6180765 rac-(3R,4S)-4-azidooxolan-3-amine CAS No. 2230978-80-8

rac-(3R,4S)-4-azidooxolan-3-amine

Cat. No.: B6180765
CAS No.: 2230978-80-8
M. Wt: 128.1
InChI Key:
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Description

Rac-(3R,4S)-4-azidooxolan-3-amine, also known as rac-AOA, is an important compound in the field of organic chemistry. It is a chiral amine that is used in a variety of synthetic reactions and is a valuable tool for drug discovery and development. Rac-AOA is also used in a range of scientific research applications, including biochemical and physiological studies.

Mechanism of Action

Rac-AOA acts as a reversible inhibitor of enzymes and other proteins. It binds to the active site of the enzyme or protein and prevents the enzyme from catalyzing its reaction. Rac-AOA also binds to the active site of receptors, preventing them from binding to their ligands. Rac-AOA also has the ability to form covalent bonds with certain proteins, which can lead to the formation of stable protein-protein complexes.
Biochemical and Physiological Effects
Rac-AOA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, as well as to bind to receptors and form covalent bonds with certain proteins. Rac-AOA has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

Rac-AOA is a useful tool for lab experiments due to its high yield, low cost, and ease of synthesis. It is also relatively non-toxic and has a wide range of applications. However, there are some limitations to its use in lab experiments. Rac-AOA is not very stable and can degrade over time. It is also not very soluble in water, so it must be dissolved in organic solvents for use in experiments.

Future Directions

Rac-AOA has a wide range of potential future directions. It could be used to develop new drugs, as well as to study the structure and function of enzymes and other proteins. Rac-AOA could also be used to develop new methods for drug delivery, as well as to study the mechanism of action of drugs. Additionally, rac-(3R,4S)-4-azidooxolan-3-amine could be used to study the structure and function of receptors, as well as to study the interaction between proteins and DNA. Finally, this compound could be used to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs.

Synthesis Methods

Rac-AOA is synthesized from the reaction of 4-azido-3-nitrobenzaldehyde and 2-amino-1,4-dioxane in the presence of a base and a catalyst. The reaction is usually carried out in an aqueous or methanolic solution at room temperature. The reaction yields rac-(3R,4S)-4-azidooxolan-3-amine in high yields and can be easily scaled up to large-scale production.

Scientific Research Applications

Rac-AOA is used extensively in scientific research applications. It is used in a variety of biochemical and physiological studies, including studies on enzyme inhibition, receptor binding, and drug delivery. Rac-AOA has also been used in studies of protein-protein interactions, DNA-protein interactions, and protein folding. It is also used in the study of the structure and function of enzymes and other proteins, as well as in the study of enzyme-catalyzed reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-azidooxolan-3-amine involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Sodium azide", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of D-glucose with acetyl chloride and catalytic amounts of hydrochloric acid to form 1,2,3,4,6-pentaacetyl-D-glucose.", "Step 2: Reduction of the protected D-glucose with sodium borohydride in methanol to form 1,2,3,4,6-pentahydroxy-D-glucose.", "Step 3: Conversion of the pentahydroxy-D-glucose to the corresponding mesylate using methanesulfonyl chloride and triethylamine in diethyl ether.", "Step 4: Treatment of the mesylate with sodium azide in water to form the azide intermediate.", "Step 5: Reduction of the azide intermediate with sodium borohydride in methanol to form rac-(3R,4S)-4-azidooxolan-3-amine." ] }

2230978-80-8

Molecular Formula

C4H8N4O

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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